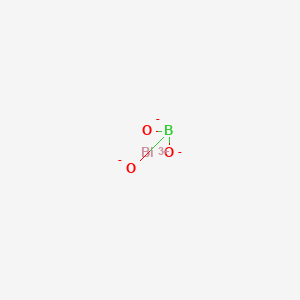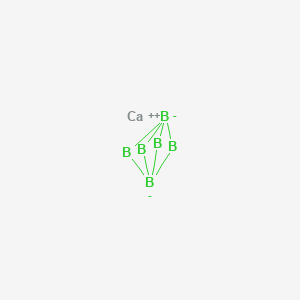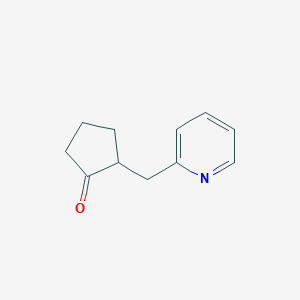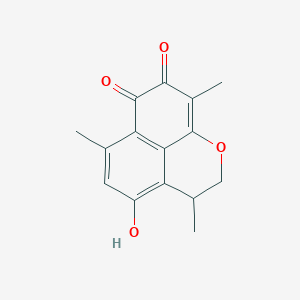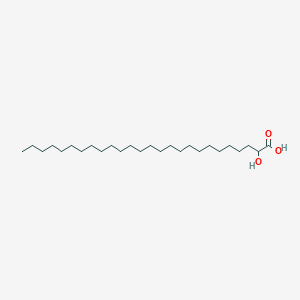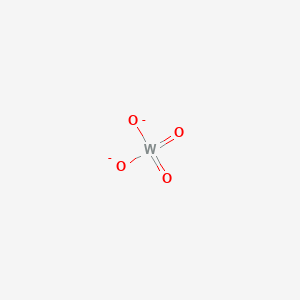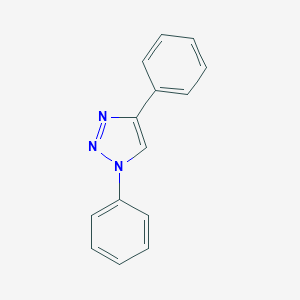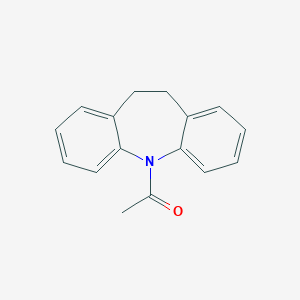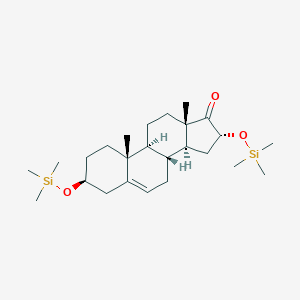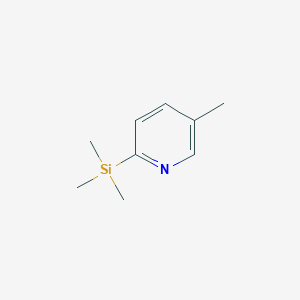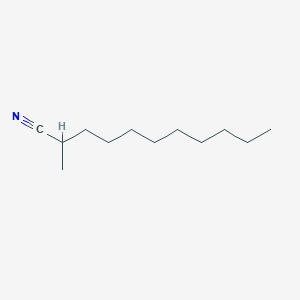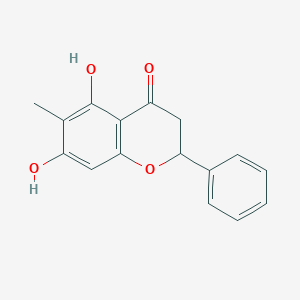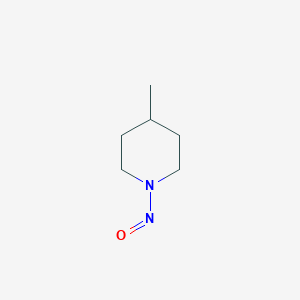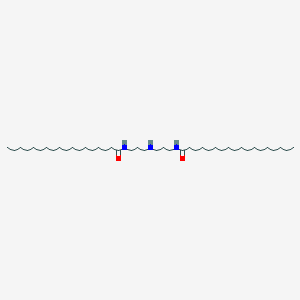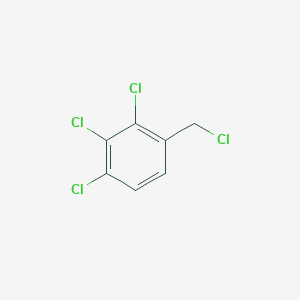
alpha,2,3,4-Tetrachlorotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha,2,3,4-tetrachlorotoluene (TCT) is a chlorinated organic compound that is widely used in various industrial processes. It is a colorless liquid that has a strong, sweet odor and is highly toxic. TCT is a persistent organic pollutant (POP) that can accumulate in the environment and cause serious health problems in humans and animals. In recent years, TCT has become a subject of scientific research due to its potential health risks and environmental impact.
作用機序
The mechanism of action of alpha,2,3,4-Tetrachlorotoluene is not well understood. It is believed that alpha,2,3,4-Tetrachlorotoluene can cause damage to cells and DNA, leading to the development of cancer. alpha,2,3,4-Tetrachlorotoluene may also interfere with the function of enzymes and other proteins, leading to organ damage and other health problems.
生化学的および生理学的効果
Alpha,2,3,4-Tetrachlorotoluene exposure can have a range of biochemical and physiological effects. Studies have shown that alpha,2,3,4-Tetrachlorotoluene can cause oxidative stress, inflammation, and damage to cellular membranes. alpha,2,3,4-Tetrachlorotoluene exposure has also been linked to changes in gene expression and alterations in the immune system.
実験室実験の利点と制限
Alpha,2,3,4-Tetrachlorotoluene is commonly used in laboratory experiments as a model compound for studying the toxicity of chlorinated organic compounds. It has several advantages, including its stability and ease of synthesis. However, alpha,2,3,4-Tetrachlorotoluene also has several limitations, including its high toxicity and potential for environmental contamination.
将来の方向性
There are several future directions for research on alpha,2,3,4-Tetrachlorotoluene. One area of focus is the development of new methods for the detection and quantification of alpha,2,3,4-Tetrachlorotoluene in the environment. Another area of research is the development of new treatments for alpha,2,3,4-Tetrachlorotoluene exposure, including antioxidant therapies and gene therapies. Additionally, research is needed to better understand the mechanisms of alpha,2,3,4-Tetrachlorotoluene toxicity and to identify new targets for intervention. Finally, efforts to reduce alpha,2,3,4-Tetrachlorotoluene exposure and environmental contamination should continue, including the development of new regulations and best practices for industrial processes that use alpha,2,3,4-Tetrachlorotoluene.
合成法
Alpha,2,3,4-Tetrachlorotoluene can be synthesized by the chlorination of toluene using chlorine gas. The reaction takes place in the presence of a catalyst such as iron or aluminum chloride. The process produces a mixture of isomers, including alpha,2,3,4-alpha,2,3,4-Tetrachlorotoluene and other chlorinated toluenes.
科学的研究の応用
Alpha,2,3,4-Tetrachlorotoluene has been the subject of extensive scientific research due to its potential health risks and environmental impact. Studies have shown that alpha,2,3,4-Tetrachlorotoluene exposure can cause a range of health problems, including liver damage, kidney damage, and cancer. alpha,2,3,4-Tetrachlorotoluene has also been found to be toxic to aquatic organisms, and can accumulate in the food chain.
特性
CAS番号 |
13911-02-9 |
|---|---|
製品名 |
alpha,2,3,4-Tetrachlorotoluene |
分子式 |
C7H4Cl4 |
分子量 |
229.9 g/mol |
IUPAC名 |
1,2,3-trichloro-4-(chloromethyl)benzene |
InChI |
InChI=1S/C7H4Cl4/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 |
InChIキー |
ZZGCZMFHUSKZIE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1CCl)Cl)Cl)Cl |
正規SMILES |
C1=CC(=C(C(=C1CCl)Cl)Cl)Cl |
その他のCAS番号 |
13911-02-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



